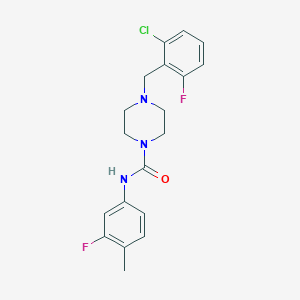![molecular formula C15H11Cl2F3N2O B4284395 N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
説明
N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is a chemical compound that has been widely researched for its potential as a therapeutic agent. It is commonly referred to as CBTU, and its chemical structure is shown below:
The compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. In
作用機序
The mechanism of action of CBTU is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, CBTU has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division.
Biochemical and Physiological Effects
CBTU has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are mechanisms that contribute to the spread of cancer.
In inflammatory cells, CBTU has been shown to inhibit the production of inflammatory mediators, such as leukotrienes and prostaglandins. This leads to a reduction in inflammation and associated symptoms, such as pain and swelling.
実験室実験の利点と制限
CBTU has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have potent anti-proliferative and anti-inflammatory effects, making it a useful tool for studying these processes.
However, there are also some limitations to using CBTU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. In addition, it has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on CBTU. One area of interest is the development of analogs of CBTU that may have improved potency or selectivity. Another area of interest is the study of CBTU in combination with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory agents.
In addition, further research is needed to fully understand the mechanism of action of CBTU, and to determine its potential as a therapeutic agent in vivo. This will require the development of animal models that can be used to study the effects of CBTU on cancer and inflammation in vivo.
Conclusion
In conclusion, CBTU is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent anti-proliferative and anti-inflammatory effects, making it a useful tool for studying these processes. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent in vivo.
科学的研究の応用
CBTU has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-2-9(6-11)8-21-14(23)22-13-7-10(15(18,19)20)4-5-12(13)17/h1-7H,8H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGAFLHZUPMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methyl-4-piperidinyl)urea](/img/structure/B4284414.png)